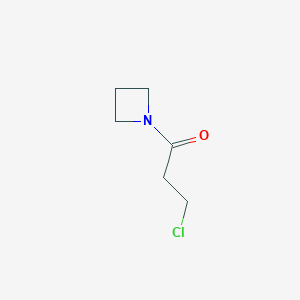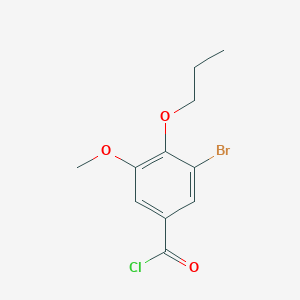
1-(Azetidin-1-yl)-3-chlorpropan-1-on
Übersicht
Beschreibung
“1-(Azetidin-1-YL)-3-chloropropan-1-one” is a chemical compound with the molecular weight of 133.58 . It is also known as 1-(chloroacetyl)azetidine .
Synthesis Analysis
A sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis . The newly synthesized compounds were well characterized, and their antimicrobial activities were carried out by disc diffusion and broth dilution methods .Molecular Structure Analysis
The electronic structures of the azetidine radical cation and the neutral azetidin-1-yl radical have been investigated by EPR spectroscopy and theoretical ab initio UHF, MP2 and SDCl calculations . The radical cation was assigned a structure with a planar ring according to the theoretical and experimental results .Chemical Reactions Analysis
The electronic structures of the azetidine radical cation and the neutral azetidin-1-yl radical have been investigated by EPR spectroscopy and theoretical ab initio UHF, MP2 and SDCl calculations . The radical cation was assigned a structure with a planar ring according to the theoretical and experimental results .Physical And Chemical Properties Analysis
The compound “1-(Azetidin-1-YL)-3-chloropropan-1-one” has a molecular weight of 133.58 . The physical form of the compound is liquid .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Synthese von β-Lactam-Antibiotika
Der Azetidinon-Kern von „1-(Azetidin-1-yl)-3-chlorpropan-1-on“ ist strukturell ähnlich den β-Lactam-Antibiotika, die für ihre antibakterielle Aktivität entscheidend sind. Forscher können diese Kernstruktur modifizieren, um neue β-Lactam-Antibiotika mit potenzieller Wirksamkeit gegen resistente Bakterienstämme zu synthetisieren .
Organische Synthese: Bausteine für heterozyklische Verbindungen
Diese Verbindung kann als Vorläufer für die Synthese verschiedener heterozyklischer Verbindungen dienen. Seine reaktive Chlorpropanon-Einheit kann nucleophile Substitutionsreaktionen eingehen, wodurch Wege zur Herstellung diverser heterozyklischer Strukturen eröffnet werden, die in der Medikamentenentwicklung wertvoll sind.
Materialwissenschaft: Polymerforschung
Der Azetidinonring kann in Polymere eingebaut werden, um ihre physikalischen Eigenschaften zu verändern, z. B. die thermische Stabilität zu erhöhen oder die mechanische Festigkeit zu verändern. Dies macht es zu einem wertvollen Monomer bei der Entwicklung neuer polymerer Materialien.
Biokonjugationstechniken: Proteinmarkierung
Die funktionellen Gruppen der Verbindung können für die Biokonjugation verwendet werden, indem sie an Biomoleküle wie Proteine oder Antikörper gebunden werden. Diese Anwendung ist entscheidend bei der Entwicklung von diagnostischen Werkzeugen, wie z. B. fluoreszierenden Sonden für die Bildgebung in der biologischen Forschung.
Enzymhemmstudien: Mechanismusbasierte Inhibitoren
Azetidinone sind dafür bekannt, als mechanismusbasierte Enzyminhibitoren zu wirken. Durch die Untersuchung der inhibitorischen Wirkungen von „this compound“ auf verschiedene Enzyme können Forscher Einblicke in Enzymmechanismen gewinnen und gezielte Medikamente entwickeln .
Chemische Biologie: Sondieren von Protein-Protein-Interaktionen
Die Boronsäureeinheit in verwandten Verbindungen legt nahe, dass „this compound“ zur Untersuchung von Protein-Protein-Interaktionen verwendet werden könnte. Sie kann reversibel an diolhaltige Proteine binden, wodurch eine Methode zur Untersuchung der Dynamik von Proteinkomplexen bereitgestellt wird.
Pharmakologie: Entwicklung von entzündungshemmenden Wirkstoffen
Der Azetidinonring ist mit entzündungshemmenden Eigenschaften verbunden. Wissenschaftler können diese Verbindung als Gerüst für die Entwicklung neuer entzündungshemmender Wirkstoffe untersuchen, was möglicherweise zu neuartigen Behandlungen für entzündliche Erkrankungen führen kann .
Antimikrobielle Forschung: Antimykotische und antibakterielle Aktivität
Azetidinone haben eine signifikante Aktivität gegen eine Reihe von Mikroorganismen gezeigt. “this compound” kann auf seine antimikrobiellen Eigenschaften untersucht werden, was zum Kampf gegen Pilz- und Bakterieninfektionen beiträgt .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(azetidin-1-yl)-3-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c7-3-2-6(9)8-4-1-5-8/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWKQQDEXDCDMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1372876.png)

![8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372880.png)



![4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1372889.png)

